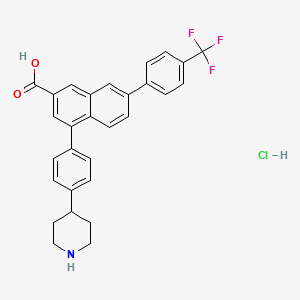

PPTN hydrochloride

作用机制

PPTN 盐酸盐通过选择性结合 P2Y14 受体发挥其作用,从而抑制其活性。这种抑制阻断了受体与其天然配体(如 UDP-葡萄糖)的相互作用,导致下游信号通路减少。该化合物的高选择性确保了最小的脱靶效应,使其成为研究 P2Y14 受体介导过程的可靠工具 .

生化分析

Biochemical Properties

PPTN hydrochloride plays a crucial role in biochemical reactions by selectively inhibiting the P2Y14 receptor. This receptor is part of the purinergic receptor family, which is involved in various physiological processes, including inflammation and immune responses. This compound exhibits a high affinity for the P2Y14 receptor, with a binding constant (K_B) of 434 picomolar. It demonstrates over 10,000-fold selectivity for the P2Y14 receptor compared to other P2Y receptors . The compound inhibits UDP-glucose and MRS 2690-induced porcine pancreatic artery contraction ex vivo and blocks UDP-glucose-induced chemotaxis of HL-60 leukemia cells in vitro .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In isolated rat satellite glial cells, this compound inhibits UDP-glucose-induced secretion of interleukin-1 beta and chemokine (C-C motif) ligand 2. It also reduces the phosphorylation of extracellular signal-regulated kinase, c-Jun N-terminal kinase, and p38 mitogen-activated protein kinase . These effects suggest that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism, thereby influencing cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its selective binding to the P2Y14 receptor. By antagonizing this receptor, this compound inhibits the downstream signaling pathways activated by UDP-glucose. This inhibition leads to a reduction in the secretion of pro-inflammatory cytokines and chemokines, as well as a decrease in the activation of key signaling molecules such as extracellular signal-regulated kinase, c-Jun N-terminal kinase, and p38 mitogen-activated protein kinase . These molecular interactions highlight the compound’s potential as a therapeutic agent for conditions involving excessive inflammation and immune responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and maintains its biochemical activity over extended periods. Its long-term effects on cellular function have been studied in both in vitro and in vivo settings. For instance, in rat models, this compound administration reduces mechanical hyperalgesia induced by complete Freund’s adjuvant, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits UDP-glucose-induced signaling without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential impacts on liver and kidney function. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure both efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways related to purinergic signaling. It interacts with enzymes and cofactors that regulate the synthesis and degradation of nucleotides, such as UDP-glucose. By inhibiting the P2Y14 receptor, this compound can alter metabolic flux and metabolite levels, potentially impacting various physiological processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the P2Y14 receptor on cell membranes. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and molecular weight .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound is directed to the cell membrane, where it interacts with the P2Y14 receptor. Post-translational modifications and targeting signals may further influence its localization to specific compartments or organelles, thereby modulating its biochemical effects .

准备方法

合成路线及反应条件: PPTN 盐酸盐的合成涉及多个步骤,从核心萘结构的制备开始,然后引入哌啶基和三氟甲基苯基。最后一步是形成盐酸盐。特定反应条件,如温度、溶剂和催化剂,经过优化以实现高收率和纯度 .

工业生产方法: PPTN 盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保化合物的纯度和一致性。先进的技术,如高效液相色谱 (HPLC),用于监测产品的质量 .

化学反应分析

反应类型: PPTN 盐酸盐主要由于存在反应性官能团而发生取代反应。它还可以在特定条件下参与氧化和还原反应 .

常用试剂和条件: 涉及 PPTN 盐酸盐的反应中使用的常用试剂包括强酸和强碱、氧化剂和还原剂。反应条件,如温度和溶剂选择,经过仔细控制以获得所需的产物 .

主要形成的产物: 由 PPTN 盐酸盐反应形成的主要产物取决于所用试剂和条件。例如,取代反应可能产生具有不同官能团的衍生物,而氧化和还原反应可以改变化合物的氧化态 .

科学研究应用

PPTN 盐酸盐由于其对 P2Y14 受体的高亲和力和选择性而广泛用于科学研究。它被用于研究 P2Y14 受体在各种生理和病理过程中的作用。在生物学和医学中,PPTN 盐酸盐被用于探索炎症和免疫反应的机制。它也已用于与癌症和心血管疾病相关的研究 .

相似化合物的比较

类似化合物:

- 氯吡格雷氢硫酸盐

- MRS 2578

- BPTU

- 尿苷 5’-二磷酸

- 替格瑞洛代谢物 M5

- 坎格瑞洛四钠

- N6-(4-羟基苄基)腺苷

独特性: PPTN 盐酸盐由于其对 P2Y14 受体的出色选择性而脱颖而出,与其他 P2Y 受体相比,它表现出超过 10,000 倍的选择性。这种高选择性使其成为研究 P2Y14 受体功能和相关通路的独特而有价值的化合物 .

属性

IUPAC Name |

4-(4-piperidin-4-ylphenyl)-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24F3NO2.ClH/c30-29(31,32)25-8-5-19(6-9-25)22-7-10-26-23(15-22)16-24(28(34)35)17-27(26)21-3-1-18(2-4-21)20-11-13-33-14-12-20;/h1-10,15-17,20,33H,11-14H2,(H,34,35);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMVYPCBLWYNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)C3=C4C=CC(=CC4=CC(=C3)C(=O)O)C5=CC=C(C=C5)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

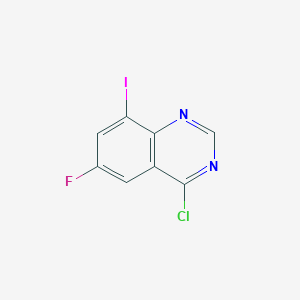

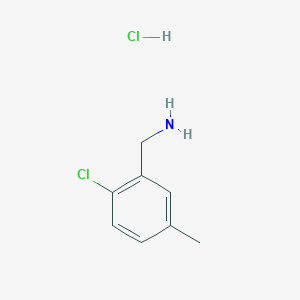

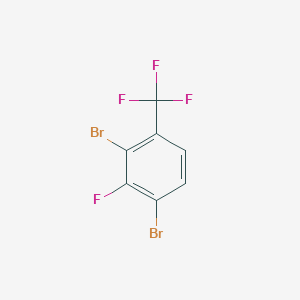

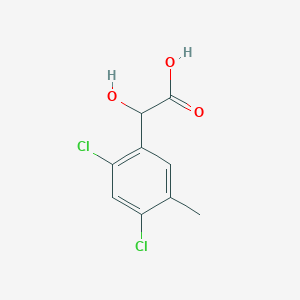

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does PPTN hydrochloride exert its neuroprotective effects after SAH?

A: this compound is a selective antagonist of the P2Y14 receptor []. Following SAH, there is an increase in the levels of uridine diphosphate glucose (UDP-G) in the cerebrospinal fluid []. UDP-G can activate P2Y14 receptors, which are primarily expressed on neurons []. This activation contributes to neuronal apoptosis, exacerbating brain damage []. By blocking the P2Y14 receptor, this compound disrupts this signaling pathway, leading to a reduction in neuronal apoptosis and improved neurological outcomes after SAH [].

Q2: What are the long-term effects of early P2Y14 receptor inhibition by this compound on neurological function after SAH?

A: The study demonstrated that early administration of this compound, one hour after SAH induction, not only reduced neuronal apoptosis in the acute phase but also led to long-term benefits []. These benefits included:

- Preservation of neuronal populations: this compound treatment helped preserve the number of surviving neurons in crucial brain regions like the hippocampus, amygdala, and cortex [].

- Improved cognitive function: Rats treated with this compound showed enhanced performance in water maze tests one month after SAH, suggesting improved learning and memory compared to untreated SAH rats [].

- Reduced depressive-like behavior: this compound treatment attenuated depressive-like behaviors in rats one month after SAH, indicating a potential role in mitigating the emotional and psychological consequences of SAH [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B1460152.png)

![Tert-butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B1460155.png)

![N-[(2-Methyl-7-pyrrolidin-2-ylpyrazolo[1,5-a]pyrimidin-6-yl)methyl]acetamide dihydrochloride](/img/structure/B1460161.png)

![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B1460162.png)

![3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1460171.png)

![tert-Butyl 2-chloro-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1460173.png)